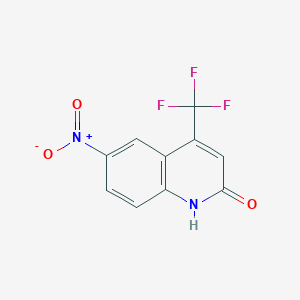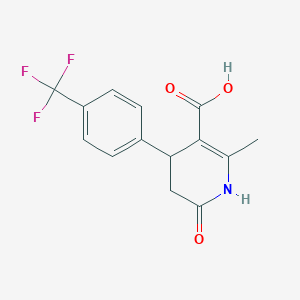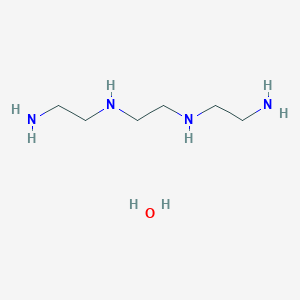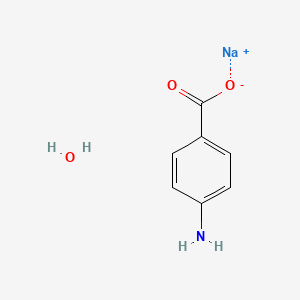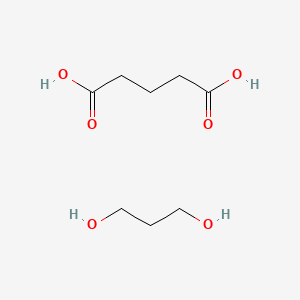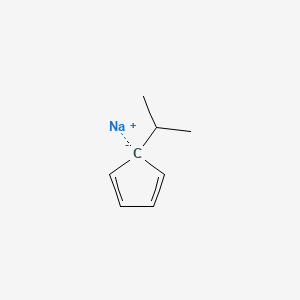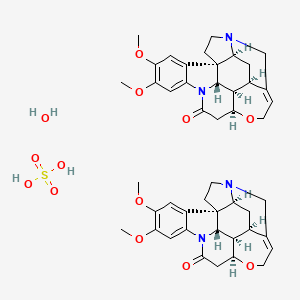
Brucine sulfate salt hydrate
説明
Brucine sulfate salt hydrate is a sulfate salt of brucine . Brucine is a major pharmacological constituent of Strychnos nux-vomica seeds, known for its anti-inflammatory and analgesic activities . It is also used as a chiral resolving agent for the optical resolution of tertiary acetylenic alcohols into enantiomers .
Synthesis Analysis
The solid form landscape of brucine sulfate (BS) was elucidated, resulting in three hydrate forms (HyA – C) and amorphous BS . The hydrate obtained from crystallization experiments (from water), HyA, is the only solid form described in the literature . The other two hydrates were produced by dehydration starting from the known hydrate .Molecular Structure Analysis
HyA contains 6.5 to 7.4 molecules of water per BS and is only stable in the relative humidity (RH) range ≥26% at room temperature (RT) . HyB is only observable in a very narrow RH window (22–25%) at RT and shows a hexahydrate stoichiometry . At RH values ≤20%, the third hydrate, HyC, forms .Chemical Reactions Analysis
Interconversion of the hydrates of BS with small changes in the relative humidity complicated identifying and characterizing the solid forms . Removal of the essential water molecules stabilizing the hydrate structures causes the collapse to the amorphous state .Physical And Chemical Properties Analysis
Brucine sulfate salt hydrate is a solid beige powder . It has a melting point of approximately 180 °C / 356 °F .科学的研究の応用
Pharmacological Properties
Brucine, an alkaloid derived from Strychnos nux-vomica L., is known for its pharmacological effects, similar to strychnine but less potent. It exhibits local anesthetic effects on mucous membranes, differentiating it from strychnine (Malone, St John-Allan, & Béjar, 1992).
Supramolecular Organization
Brucine sulfate hydrates have been studied for their complex supramolecular organization. The study focused on elucidating the solid form landscape of brucine sulfate, resulting in three hydrate forms and amorphous brucine sulfate. This research provides insights into the interconversion of hydrates with small changes in relative humidity, contributing to our understanding of the stability and characteristics of such compounds (Braun, 2020).
Sulfate Attack Mechanisms
Brucine sulfate's role in sulfate attack mechanisms on cement and concrete has been investigated. This research provides models for the mechanism of attack resulting from sodium and magnesium sulfate solutions, highlighting the importance of such compounds in understanding the deterioration processes in construction materials (Santhanam, Cohen, & Olek, 2002, 2003).
Flotation Chemistry
In the field of mineral processing, brucine sulfate has been studied in the context of soluble salt flotation systems. The research examined how the interfacial water structure and hydration states of soluble salt surfaces, including brucine sulfate, affect their flotation behavior, highlighting the importance of these factors in mineral separation processes (Hançer, Çelik, & Miller, 2001).
Nanofiltration in Salt Production
Brucine sulfate's implications in vacuum salt production have been explored. The use of nanofiltration for producing brines supersaturated in sodium sulfate is a technically feasible and attractive alternative, with brucine sulfate playing a role in this context (Bargeman et al., 2009).
Analytical Chemistry Applications
Brucine has been utilized as an oxidation-reduction indicator in analytical chemistry applications, particularly in cerimetry. This usage demonstrates the versatility of brucine sulfate in various analytical contexts (Rao & Sastry, 1958).
作用機序
Safety and Hazards
Brucine sulfate salt hydrate is considered hazardous . It is fatal if swallowed or if inhaled . It is harmful to aquatic life with long-lasting effects . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and avoid contact with skin, eyes, and clothing .
特性
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t2*13-,18-,19-,21-,22-,23+;;/m00../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCXTLLGAUPAQK-YZWZKZGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583423 | |
| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
905.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652154-10-4 | |
| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brucine sulphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




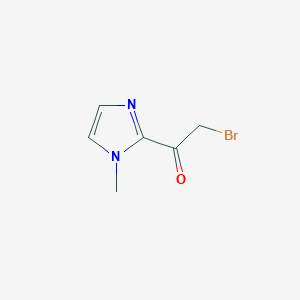

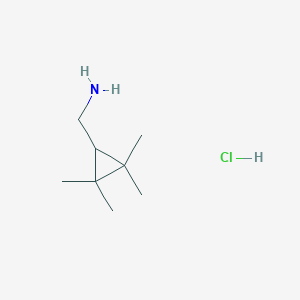
![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)
